molecular formula C9H9NOS B1610396 2(3H)-Benzothiazolone, 3-ethyl- CAS No. 6468-14-0

2(3H)-Benzothiazolone, 3-ethyl-

Cat. No. B1610396
CAS RN: 6468-14-0
M. Wt: 179.24 g/mol
InChI Key: PVXFCOPBOYHONF-UHFFFAOYSA-N
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Description

Benzothiazolone is a type of heterocyclic compound that contains a benzene ring fused to a thiazole ring . The term “3-ethyl-” indicates that an ethyl group is attached to the 3rd position of the benzothiazolone. These types of compounds are often used in organic chemistry as building blocks for more complex molecules .


Synthesis Analysis

The synthesis of benzothiazolone derivatives often involves multicomponent reactions . These reactions can involve a variety of starting materials and can be used to construct diverse heterocyclic frameworks .


Molecular Structure Analysis

The molecular structure of benzothiazolone derivatives can be determined using techniques such as Fourier transform infrared (FTIR), proton nuclear magnetic resonance spectroscopy (1H-NMR), and mass spectrometry .


Chemical Reactions Analysis

Benzothiazolone derivatives can participate in a variety of chemical reactions. For example, they can undergo nucleophilic substitution reactions, which can be used to introduce different functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazolone derivatives can be influenced by factors such as their specific structure and the presence of different functional groups .

Safety And Hazards

Like all chemicals, benzothiazolone derivatives should be handled with care. Safety data sheets (SDS) provide information on the potential hazards associated with a particular chemical, as well as advice on handling, storage, and disposal .

Future Directions

The study and application of benzothiazolone derivatives is a dynamic field with many potential future directions. These could include the development of new synthetic strategies, the discovery of new biological activities, and the exploration of new applications in fields such as material science and agrochemistry .

properties

IUPAC Name

3-ethyl-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-2-10-7-5-3-4-6-8(7)12-9(10)11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXFCOPBOYHONF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2SC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50483985
Record name 2(3H)-Benzothiazolone, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(3H)-Benzothiazolone, 3-ethyl-

CAS RN

6468-14-0
Record name 2(3H)-Benzothiazolone, 3-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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